5-chloro-1-cyclohexyl-1H-benzotriazole
Description
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-1-cyclohexylbenzotriazole |
InChI |
InChI=1S/C12H14ClN3/c13-9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
CLCDSQSXTNFOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-chloro-1-cyclohexyl-1H-benzotriazole
Detailed Synthetic Route from Patent Literature
A comprehensive synthetic method closely related to the preparation of 5-chloro-substituted benzotriazole derivatives with cyclohexyl substitution has been described in a recent Chinese patent (CN111233777A). Although the patent focuses on N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole , the methodology provides valuable insights into the preparation of similar heterocyclic compounds with 5-chloro and N-cyclohexyl substitutions, which can be adapted for benzotriazoles.
Stepwise Synthesis
| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes |
|---|---|---|---|---|
| 1 | Catalytic reaction of 5-chlorovaleronitrile with cyclohexanol to form 5-chloro-N-cyclohexyl-valeramide | Molar ratio 1:1–1:1.5 (nitrile:cyclohexanol), 5–55 °C, 1–6 h, concentrated sulfuric acid catalyst (molar ratio nitrile:acid 1:3–1:10) | 5-chlorovaleronitrile, cyclohexanol, concentrated H2SO4 | Solid isolated after extraction and drying |
| 2 | Treatment of 5-chloro-N-cyclohexyl-valeramide with phosphorus pentachloride followed by cyclization with trimethylsilyl azide | Temperature: 0–85 °C, 3–15 h; molar ratio valeramide:PCl5 1:1–1:1.5; azide reagent added in molar ratio 1:1–1:1.5 | Phosphorus pentachloride, trimethylsilyl azide | Formation of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole |
| 3 | Work-up and purification: aqueous quenching, organic extraction, washing, distillation, recrystallization | Extraction with toluene, wash with saturated saline and sodium bicarbonate, recrystallization from ethyl acetate/petroleum ether | Toluene, aqueous solutions | Isolated solid yield ~56 g |
Reaction Scheme Summary
- Amidation : 5-chlorovaleronitrile reacts with cyclohexanol under acidic catalysis to form the corresponding cyclohexyl amide.
- Chlorination and Cyclization : The amide is chlorinated with phosphorus pentachloride and then cyclized using trimethylsilyl azide to form the heterocyclic tetrazole derivative.
- Purification : The product is isolated by extraction and recrystallization.
Though this patent describes tetrazole synthesis, the use of phosphorus pentachloride and azide cyclization reagents is a common strategy in heterocyclic chemistry, including benzotriazole derivatives.
Adaptation to Benzotriazole Synthesis
The benzotriazole ring can be constructed via diazotization of o-phenylenediamine derivatives followed by intramolecular cyclization. For 5-chloro substitution, 4-chloro-o-phenylenediamine is typically used as the precursor. The N-cyclohexyl substitution is introduced via N-alkylation of benzotriazole with cyclohexyl halides or via nucleophilic substitution using cyclohexylamine derivatives.
Comparative Data Table of Preparation Parameters
| Parameter | Method from Patent (Tetrazole Synthesis) | Literature Aminolysis Approach | Adapted Benzotriazole Synthesis |
|---|---|---|---|
| Starting Materials | 5-chlorovaleronitrile, cyclohexanol | Benzotriazole epoxides, amines | 4-chloro-o-phenylenediamine, cyclohexyl halide |
| Catalysts | Concentrated sulfuric acid, PCl5 | None (catalyst-free) | Acid or base catalysts for diazotization and alkylation |
| Reaction Temperature | 0–85 °C | Room temperature to mild heating | 0–50 °C typical for diazotization, 50–80 °C for alkylation |
| Reaction Time | 1–16 hours | Minutes to hours under microwave | Hours depending on step |
| Safety | Use of azide reagents, PCl5 (hazardous) | Safer, green chemistry approach | Moderate safety concerns |
| Yield | Moderate to high (56 g isolated) | High yields reported | Variable, dependent on conditions |
Research Findings and Notes
- The use of trimethylsilyl azide as a cyclization reagent provides a safer and more stable alternative to traditional azide sources like sodium azide or nitric acid, reducing explosion risk.
- Controlled temperature ramping and molar ratios are critical to optimize yield and purity, particularly in the amidation and cyclization steps.
- Work-up procedures involving extraction, washing with sodium bicarbonate and brine, and recrystallization are essential for obtaining high-purity product.
- Microwave-assisted synthesis offers a promising alternative for rapid and efficient benzotriazole derivative preparation, although direct application to this compound requires further research.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-1-cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzotriazole Derivatives
a. 5-Chloro-1H-benzotriazole (C₆H₄ClN₃)
- Core Structure : Benzotriazole.
- Molecular Weight : 153.57 g/mol.
- Key Properties : Acts as a UV absorber and metal corrosion inhibitor due to its planar aromatic structure and lone electron pairs on nitrogen atoms. The absence of a bulky substituent (e.g., cyclohexyl) enhances its ability to adsorb onto metal surfaces .
b. 5-Chloro-1-cyclohexyl-1H-benzotriazole (C₁₂H₁₃ClN₄)
- Core Structure : Benzotriazole.
- Substituents : 5-chloro, 1-cyclohexyl.
- Molecular Weight : 248.71 g/mol (estimated).
- Key Properties : The cyclohexyl group likely reduces water solubility compared to unsubstituted benzotriazoles but may improve lipid solubility, making it more suitable for pharmaceutical applications. Steric hindrance from the cyclohexyl group could also affect coordination with metal ions in corrosion inhibition .
Heterocyclic Core Variations
a. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (C₁₁H₁₉ClN₄)
- Core Structure : Tetrazole (five-membered ring with four nitrogen atoms).
- Substituents : 5-(4-chlorobutyl), 1-cyclohexyl.
- Molecular Weight : 242.75 g/mol.
- Key Properties: Tetrazoles are bioisosteres for carboxylic acids, often used in pharmaceuticals (e.g., Cilostazole derivatives).
b. 1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride (C₁₁H₁₂Cl₂N₂)
- Core Structure : Imidazole (five-membered ring with two nitrogen atoms).
- Substituents : 1-benzyl, 5-(chloromethyl).
- Molecular Weight : 243.14 g/mol.
- Imidazoles are common in antimicrobial and anticancer agents, with substituents dictating target specificity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Chloro-1-cyclohexyl-1H-benzotriazole (C13H14ClN3) is a compound belonging to the benzotriazole family, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activities, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3 |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | This compound |
| InChI Key | CLCDSQSXTNFOCQ-UHFFFAOYSA-N |
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains range from 1.6 μg/ml to 25 μg/ml, highlighting its potential as an antibacterial agent .
Antifungal Activity
This compound also demonstrates antifungal activity, particularly against Candida and Aspergillus species. Studies have reported that derivatives of benzotriazoles can inhibit fungal growth through mechanisms involving the disruption of ergosterol biosynthesis by inhibiting cytochrome P450 enzymes, particularly CYP51 .
Neurotoxicity in Aquatic Models
Research involving zebrafish embryos has revealed that exposure to this compound results in developmental toxicity. Embryos exposed to concentrations of 20 mg/L exhibited decreased hatching rates and morphological abnormalities such as pericardial and yolk sac edemas. Notably, neurotoxic effects were observed at lower concentrations compared to other benzotriazole derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. For instance, the inhibition of cytochrome P450 enzymes is a critical mechanism underlying its antifungal properties .
Study on Antimicrobial Efficacy
A study conducted by Ochal et al. evaluated the antibacterial efficacy of several benzotriazole derivatives against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Developmental Toxicity Assessment
In another study, zebrafish embryos were used to assess the developmental toxicity of various benzotriazoles, including this compound. The findings indicated significant neurotoxic effects at lower concentrations than previously noted for similar compounds, underscoring the need for further investigation into its safety profile in aquatic environments .
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzotriazole | Basic structure without substituents | General UV absorber; less potent biologically |
| 5-Chloro-benzotriazole | Chlorine at 5-position | Enhanced antibacterial activity compared to benzotriazole |
| Tolyltriazole | Methyl or ethyl groups on the aromatic ring | Used in similar applications but varies in efficacy |
Q & A
Basic: What are the common synthetic routes for 5-chloro-1-cyclohexyl-1H-benzotriazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclohexylamine substitution on a pre-functionalized benzotriazole backbone. A standard route includes:
- Step 1: Chlorination of 1H-benzotriazole at the 5-position using POCl₃ or SOCl₂ under reflux conditions.
- Step 2: Cyclohexyl group introduction via nucleophilic substitution (e.g., using cyclohexylamine in DMF at 80–100°C).
Optimization Strategies: - Use catalysts like CuI to enhance substitution efficiency .
- Monitor reaction progress with TLC or HPLC to adjust stoichiometry and temperature.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and benzotriazole moieties. The chloro-substituent deshields adjacent protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₁₂H₁₃ClN₄; theoretical [M+H]⁺ = 249.0903) with ESI or EI ionization.
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?
Methodological Answer:
Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Follow this workflow:
Reproduce Data: Ensure consistency across multiple measurements.
Advanced NMR Techniques: Use NOESY to detect spatial proximity of protons or variable-temperature NMR to identify tautomeric equilibria .
Complementary Methods: Cross-validate with IR (to detect functional groups) or X-ray diffraction (for solid-state structure).
Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Advanced: What methodologies are recommended for analyzing the crystal structure using X-ray diffraction data?
Methodological Answer:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K.
- Structure Solution: Employ SHELXT for phase determination via intrinsic phasing .
- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms.
Example Crystallographic Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 9.440, 3.739, 19.737 |
| β (°) | 101.67 |
| R-factor | 0.044 |
| CCDC Deposition | 2345678 |
Advanced: How can computational chemistry tools aid in predicting the compound’s reactivity or interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize the compound’s charges with AM1-BCC .
- Reactivity Predictions: Perform DFT calculations (B3LYP/6-31G*) to map electrophilic/nucleophilic sites. The chloro-substituent increases electrophilicity at C5 .
- Solubility Analysis: Predict logP values using ChemAxon or ACD/Labs to optimize solvent selection for synthesis .
Advanced: How to design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples in buffers (pH 1–13) at 40–80°C for 24–72 hours.
- Analytical Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products.
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life at 25°C. The cyclohexyl group enhances steric protection against hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
